Molecular Docking Affinity: LLL3 vs. LLL12 and STA-21
In silico docking simulations using AutoDock4 demonstrate that LLL3 exhibits a distinct binding free energy compared to its analogs LLL12 and LLL7.3, as well as the parent compound STA-21. The docking score for LLL3 is -6.8 kcal/mol with a 10% docked conformation confidence, while LLL12 shows a stronger affinity at -8.1 kcal/mol with 17% confidence [1]. This computational data directly quantifies the relative binding potential of LLL3 within its chemical series and explains its intermediate potency profile.
| Evidence Dimension | Binding Free Energy (AutoDock4 Score) |
|---|---|
| Target Compound Data | -6.8 kcal/mol (10% docked conformation confidence) |
| Comparator Or Baseline | L-LL12: -8.1 kcal/mol (17% confidence); L-LL7.3: -9.2 kcal/mol (14% confidence); STA-21: Not explicitly quantified but LLL compounds are described as 'more potent' [1] |
| Quantified Difference | LLL12 exhibits a 1.3 kcal/mol lower (more favorable) binding energy compared to LLL3. |
| Conditions | In silico molecular docking simulation with AutoDock4. |
Why This Matters
The intermediate binding affinity of LLL3, compared to the more potent LLL12, makes it a valuable tool for dose-response studies where a stronger inhibitor might obscure subtle biological effects.
- [1] Cisek K, Bhasin D, Regan N, Friedman L, Sobo M, Lin J, Li TPK, Li C. Computational design of STAT3 inhibitors for targeted anti-cancer therapy. 2008 OSU Molecular Life Sciences Interdisciplinary Graduate Programs Symposium, Poster 2. View Source
